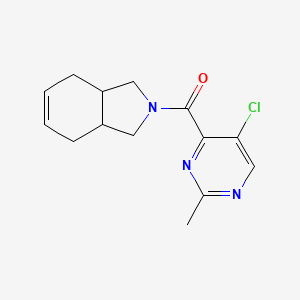
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been subjected to various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is not fully understood. However, it has been proposed that this compound acts by inhibiting specific enzymes and signaling pathways that are essential for cancer cell growth and survival. It has also been suggested that this compound may induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone in lab experiments has several advantages and limitations. One advantage is that this compound has been shown to have potent anticancer properties, making it a promising candidate for further investigation. Additionally, this compound has been synthesized using a specific method that has been optimized for high yields. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone. One direction is to investigate its potential use as an anticancer agent in clinical trials. Another direction is to explore its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, the synthesis method for this compound could be further optimized to increase yields and reduce costs.
Méthodes De Synthèse
The synthesis of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone involves the reaction of 2-amino-5-chloro-4-methylpyrimidine with cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions and results in the formation of the target compound. This method has been optimized to obtain high yields of the product and has been validated through various analytical techniques.
Applications De Recherche Scientifique
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone has been investigated for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been investigated for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-16-6-12(15)13(17-9)14(19)18-7-10-4-2-3-5-11(10)8-18/h2-3,6,10-11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWYQKLAAJVAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)N2CC3CC=CCC3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
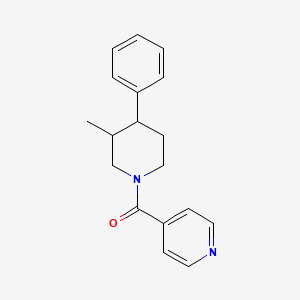
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
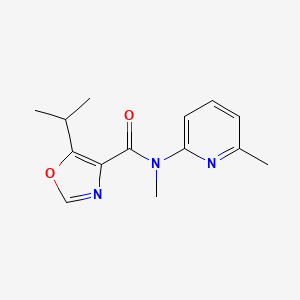
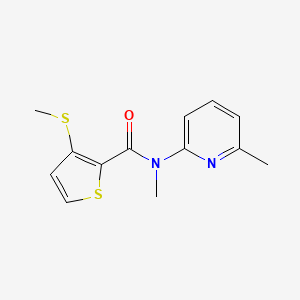


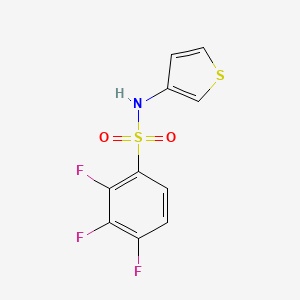

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)